1-[4-(3-Bromo-5-methylbenzoyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Bromo-5-methylbenzoyl)piperazin-1-yl]propan-1-one, also known as BR-22, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BR-22 belongs to the class of piperazine derivatives and has been found to exhibit significant pharmacological activity.
Mechanism of Action
1-[4-(3-Bromo-5-methylbenzoyl)piperazin-1-yl]propan-1-one acts by inhibiting the reuptake of serotonin, which increases the concentration of serotonin in the synaptic cleft. This leads to an increase in the activation of serotonin receptors, which in turn leads to the therapeutic effects of this compound. The exact mechanism of action of this compound is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the brain, which leads to an increase in mood and a decrease in anxiety. This compound has also been found to have an effect on the dopamine system, which is involved in reward and motivation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(3-Bromo-5-methylbenzoyl)piperazin-1-yl]propan-1-one in laboratory experiments include its ease of synthesis, its selectivity for serotonin receptors, and its potential therapeutic applications. The limitations of using this compound in laboratory experiments include the lack of understanding of its exact mechanism of action and its potential side effects.
Future Directions
There are several future directions for research on 1-[4-(3-Bromo-5-methylbenzoyl)piperazin-1-yl]propan-1-one. One possible direction is to investigate its potential as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential as a treatment for addiction and substance abuse disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 1-[4-(3-Bromo-5-methylbenzoyl)piperazin-1-yl]propan-1-one involves the reaction of 3-bromo-5-methylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-bromo-2-propanone to yield this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
1-[4-(3-Bromo-5-methylbenzoyl)piperazin-1-yl]propan-1-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity against various neurological disorders such as depression, anxiety, and schizophrenia. This compound has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist, which makes it a promising candidate for the treatment of these disorders.
Properties
IUPAC Name |
1-[4-(3-bromo-5-methylbenzoyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-3-14(19)17-4-6-18(7-5-17)15(20)12-8-11(2)9-13(16)10-12/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKAAPRXLXRJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.